Methods and Technical Details
The synthesis of cefpiramide acid involves several methods, which can be complex due to the need for specific reagents and conditions. A notable method includes the reaction of 7-aminocephalosporanic acid with 1-methyl-1H-tetrazolium-5-mercaptan in acetonitrile, followed by the addition of boron trifluoride acetonitrile complex. This process requires precise temperature control and pH adjustment to facilitate crystal growth and purification .
Structure and Data
The molecular formula for cefpiramide is , with a molar mass of approximately 612.64 g/mol. The structure features a bicyclic core characteristic of cephalosporins, with various substituents that enhance its antibacterial activity. The compound's structural formula includes multiple functional groups such as amides, thioethers, and carboxylic acids .
The three-dimensional structure can be represented using various chemical notation systems such as SMILES or InChI, which detail the arrangement of atoms within the molecule. This structural complexity contributes to its biological activity and pharmacokinetic properties.
Reactions and Technical Details
Cefpiramide undergoes several chemical reactions that are crucial for its function as an antibiotic. The primary reaction involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins. This interaction disrupts normal cell wall formation, leading to bacterial lysis and death .
In laboratory settings, cefpiramide can also participate in hydrolysis reactions under acidic or basic conditions, which can affect its stability and efficacy as a pharmaceutical agent. Understanding these reactions is essential for formulating cefpiramide in pharmaceutical preparations.
Process and Data
The mechanism of action for cefpiramide is centered on its ability to bind to penicillin-binding proteins located in bacterial cell membranes. This binding inhibits transpeptidation enzymes that are critical for cross-linking peptidoglycan layers in bacterial cell walls. As a result, the structural integrity of the bacteria is compromised, leading to cell lysis .
Cefpiramide exhibits a high degree of affinity for these proteins due to its unique structural features, allowing it to effectively combat resistant strains of bacteria commonly encountered in clinical settings.
Physical and Chemical Properties
Cefpiramide appears as a white crystalline powder with a melting point ranging from 213 to 215 °C (415 to 419 °F). It has a high solubility in water due to its polar functional groups, which facilitates its administration via intravenous or intramuscular routes .
Key physical properties include:
These properties influence both the formulation strategies employed in drug development and the pharmacokinetics observed during clinical use.
Scientific Uses
Cefpiramide is primarily used in clinical settings as an antibiotic for treating severe infections caused by susceptible bacteria. Its broad spectrum makes it suitable for treating respiratory tract infections, skin infections, and intra-abdominal infections among others .
Additionally, research continues into optimizing cefpiramide's effectiveness against resistant bacterial strains through combination therapies or novel formulations that enhance its bioavailability and reduce side effects.
Cefpiramide exerts bactericidal activity through high-affinity, irreversible binding to essential Penicillin-Binding Proteins (PBPs), which are transmembrane enzymes critical for peptidoglycan assembly. The antibiotic's bicyclic β-lactam ring structurally mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, enabling competitive inhibition of PBPs' transpeptidase activity. Key binding targets include:
Table 1: PBP Binding Affinity Profile of Cefpiramide
| PBP Type | Bacterial Species | Relative Affinity | Cellular Consequence |
|---|---|---|---|
| PBP-1A | P. aeruginosa | High (IC₅₀: 0.1 µg/mL) | Cell lysis |
| PBP-1B | P. aeruginosa | High (IC₅₀: 0.3 µg/mL) | Impaired elongation |
| PBP-3 | E. coli | Moderate (IC₅₀: 1.2 µg/mL) | Filamentation |
| PBP-2 | S. aureus | Low (IC₅₀: >10 µg/mL) | Spherical morphology |
Cefpiramide’s extended N-acyl side chain enhances penetration through the outer membrane porins of Gram-negative bacteria, facilitating access to PBPs in the periplasmic space. This structural feature confers superior binding kinetics against P. aeruginosa compared to earlier cephalosporins like cefoperazone [1] [6].
Cefpiramide disrupts Stage III (extracytoplasmic) of peptidoglycan biosynthesis, specifically inhibiting the transpeptidation reaction. The process involves:
The resulting reduction in peptidoglycan cross-linking weakens the cell wall, rendering bacteria susceptible to osmotic stress. Unlike glycopeptides (e.g., vancomycin) that target the substrate (lipid II), cefpiramide directly inactivates the synthetic enzymes (PBPs), making it effective against Gram-negative pathogens with thin peptidoglycan layers [7] [10].
Table 2: Comparison of Cell Wall Synthesis Inhibitors
| Antibiotic Class | Molecular Target | Stage Inhibited | Gram-Negative Activity |
|---|---|---|---|
| Cefpiramide (cephalosporin) | PBPs | Transpeptidation | High |
| Vancomycin (glycopeptide) | Lipid II (D-Ala-D-Ala) | Transpeptidation | None |
| Fosfomycin | MurA enzyme | Cytoplasmic | Moderate |
| Cycloserine | Alanine racemase/Ddl | Cytoplasmic | Limited |
Cefpiramide exhibits moderate stability against broad-spectrum β-lactamases but remains vulnerable to hydrolysis by AmpC cephalosporinases and extended-spectrum β-lactamases (ESBLs):
OXA (Class D): Resistant to hydrolysis; minimal MIC changes observed [7].
Molecular Determinants of Stability:
Table 3: β-Lactamase Hydrolysis Rates of Third-Generation Cephalosporins
| Antibiotic | Relative Hydrolysis Rate (% Control*) | ||
|---|---|---|---|
| TEM-1 (Class A) | AmpC (Class C) | KPC (Class A) | |
| Cefpiramide | 15% | 90% | 75% |
| Ceftazidime | 5% | 110% | 95% |
| Cefotaxime | 100% (reference) | 85% | 105% |
| Cefepime (4th gen) | 2% | 8% | 60% |
*Control: Hydrolysis rate normalized to cefotaxime = 100% for TEM-1 [4] [7].
Cefpiramide’s β-lactamase stability profile positions it between early third-generation agents (cefotaxime) and fourth-generation cephalosporins. Its susceptibility to AmpC limits utility against Enterobacter spp., but retained activity against non-ESBL Klebsiella pneumoniae supports use in settings with low ESBL prevalence [3] [4].
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0